![molecular formula C13H16ClNO2 B1466410 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 213600-26-1](/img/structure/B1466410.png)
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as 4-chloro-N-(4-hydroxyphenyl)piperidine-1-carboxamide or 4-chloro-N-(4-hydroxyphenyl)piperidine-1-carboxylic acid amide, is an organic compound that has been studied extensively due to its potential applications in scientific research. This compound is a member of the piperidine family and is a chiral molecule with two enantiomers, (R)- and (S)-4-chloro-N-(4-hydroxyphenyl)piperidine-1-carboxamide. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic activities.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide is not fully understood. However, it is believed that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, this compound may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Leukotrienes are compounds that are involved in the inflammatory response and are associated with a variety of diseases, such as asthma and allergies.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide has been found to possess a variety of biochemical and physiological effects. This compound has been found to possess antimicrobial, anti-inflammatory, and analgesic activities. In addition, this compound has been found to possess anti-cancer activity and to inhibit the growth of certain types of cancer cells. Furthermore, this compound has been found to possess insecticidal activity and to inhibit the growth of certain types of insects.
Advantages and Limitations for Lab Experiments
The use of 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide in laboratory experiments has several advantages. This compound is relatively inexpensive, easy to obtain, and has a wide range of biological activities, making it a useful tool for scientific research. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations associated with the use of this compound in laboratory experiments. This compound is a chiral molecule and the two enantiomers possess different biological activities, making it difficult to predict the exact biological effects of this compound. In addition, this compound is not water-soluble and must be dissolved in organic solvents before it can be used in laboratory experiments.
Future Directions
In the future, 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide could be used to develop new drugs and therapies for a variety of diseases. This compound could also be used to develop new insecticides and pesticides. Additionally, this compound could be used to explore the mechanism of action of various enzymes and to develop new inhibitors of these enzymes. Finally, this compound could be used to study the effects of chirality on biological activity and to develop new
Scientific Research Applications
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide has been studied extensively for its potential applications in scientific research. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic activities. In addition, this compound has been investigated for its potential use as an anti-cancer agent and for its ability to inhibit the growth of various types of cancer cells. Furthermore, this compound has been studied for its potential use as an insecticide and for its ability to inhibit the growth of certain types of insects.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-3-1-10(2-4-11)13(17)9-15-7-5-12(16)6-8-15/h1-4,12,16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILDGKMTIVEIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.